PROPAN-2-YL 2-[4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
Isopropyl 2-[(4-{3-nitro-5-methyl-1H-pyrazol-1-yl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a pyrazole moiety, a benzothiophene ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 2-[4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple stepsCommon reagents used in these reactions include hydrazines, diazo compounds, and various catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-[(4-{3-nitro-5-methyl-1H-pyrazol-1-yl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The carboxylate ester can be hydrolyzed to a carboxylic acid.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride, oxidizing agents like potassium permanganate, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while hydrolysis of the ester group yields a carboxylic acid .
Scientific Research Applications
Isopropyl 2-[(4-{3-nitro-5-methyl-1H-pyrazol-1-yl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of PROPAN-2-YL 2-[4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The pyrazole moiety can interact with enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1-Isopropyl-3-methyl-1H-pyrazol-5-amine: Shares the pyrazole core but lacks the benzothiophene and carboxylate ester groups.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Contains a pyrazole ring with nitro groups but differs in the overall structure.
Uniqueness
Isopropyl 2-[(4-{3-nitro-5-methyl-1H-pyrazol-1-yl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of a pyrazole moiety, a benzothiophene ring, and a carboxylate ester group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C20H26N4O5S |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
propan-2-yl 2-[4-(5-methyl-3-nitropyrazol-1-yl)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H26N4O5S/c1-12(2)29-20(26)18-14-7-4-5-8-15(14)30-19(18)21-17(25)9-6-10-23-13(3)11-16(22-23)24(27)28/h11-12H,4-10H2,1-3H3,(H,21,25) |
InChI Key |
SBBDBVMOFHKJKH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CCCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC(C)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=NN1CCCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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